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molecular formula C12H14N4O B3033277 6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile CAS No. 1016799-79-3

6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile

Cat. No. B3033277
M. Wt: 230.27 g/mol
InChI Key: QSGQDSQDQFHEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193689B2

Procedure details

6-Chloropyridine-2-carbonitrile (104 mg, 0.75 mmol) and 1-acetylpiperazine (384 mg, 0.75 mmol) in acetonitrile (2.5 mL) were stirred and irradiated using a microwave reactor (300 W, 150° C., 60 min). The reaction mixture was concentrated in vacuo and purified by silica gel column chromatography, eluting with CH2Cl2 and increasing the polarity to 10% MeOH/CH2Cl2 to afford 6-(4-acetyl-piperazin-1-yl)-nicotinonitrile as an off-white solid (172 mg, quant.).
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
384 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6](C#N)[CH:5]=[CH:4][CH:3]=1.[C:10]([N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)(=[O:12])[CH3:11].[C:19](#[N:21])C>>[C:10]([N:13]1[CH2:18][CH2:17][N:16]([C:2]2[CH:3]=[CH:4][C:5]([C:19]#[N:21])=[CH:6][N:7]=2)[CH2:15][CH2:14]1)(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
104 mg
Type
reactant
Smiles
ClC1=CC=CC(=N1)C#N
Name
Quantity
384 mg
Type
reactant
Smiles
C(C)(=O)N1CCNCC1
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiated
CUSTOM
Type
CUSTOM
Details
(300 W, 150° C., 60 min)
Duration
60 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2
TEMPERATURE
Type
TEMPERATURE
Details
increasing the polarity to 10% MeOH/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)C1=NC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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